molecular formula C5H10N2O3 B559562 D-glutamine CAS No. 5959-95-5

D-glutamine

Cat. No.: B559562
CAS No.: 5959-95-5
M. Wt: 146.14 g/mol
InChI Key: ZDXPYRJPNDTMRX-GSVOUGTGSA-N
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Description

D-glutamine is a non-essential amino acid that plays a crucial role in various metabolic processes. It is synthesized from glutamic acid and ammonia and serves as the principal carrier of nitrogen in the body. This compound is an important energy source for many cells and is involved in numerous biochemical pathways .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: D-glutamine can be synthesized through the amidation of glutamic acid. This reaction typically involves the use of ammonia or ammonium salts under controlled conditions. The reaction can be catalyzed by enzymes such as glutamine synthetase, which facilitates the conversion of glutamic acid to this compound .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce this compound by optimizing the metabolic pathways involved in its synthesis. The fermentation process is followed by purification steps to isolate this compound from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: D-glutamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed:

Scientific Research Applications

Cancer Therapy

D-Glutamine plays a significant role in cancer metabolism, where it serves as a crucial energy source for proliferating cells. Research indicates that targeting glutamine metabolism can be an effective therapeutic strategy in oncology.

  • Mechanism of Action : Cancer cells often rely on glutamine for survival and proliferation. It acts as a carbon source for lipid synthesis and provides nitrogen for amino acid and nucleotide production. Inhibiting glutamine metabolism can hinder tumor growth and enhance the efficacy of existing treatments like chemotherapy and radiotherapy .
  • Clinical Trials : Various clinical trials are currently investigating drugs that target glutamine metabolism, such as CB-839, which is being tested in combination with other agents for melanoma and renal cell carcinoma . These studies aim to understand how blocking glutamine can affect tumor microenvironments and improve treatment outcomes.

Modulation of Intestinal Microbiota

Recent studies have highlighted this compound's role as a signaling molecule that influences gut health through its interaction with specific bacteria.

  • Quorum Sensing : this compound has been shown to enhance quorum sensing in Lactiplantibacillus plantarum A3, leading to improved intestinal flora diversity. This effect was more pronounced in male mice compared to females, indicating potential sex-based differences in response .
  • Microbial Ecology : The combination of this compound with lactic acid bacteria has been found to promote beneficial bacterial populations while reducing harmful ones, suggesting its utility in developing probiotic treatments for gut health .

Nutritional Support

This compound is recognized for its role in nutrition, particularly in parenteral nutrition formulations.

  • Conditionally Essential Nutrient : Although L-glutamine is more commonly used in clinical settings due to better utilization, this compound's metabolic pathways are also relevant. It contributes to nitrogen metabolism and energy production, making it important for patients requiring nutritional support .
  • Stability Issues : One challenge with using glutamines in clinical nutrition is their instability in solution, which can lead to toxic byproducts. This has led to the development of stable dipeptides containing glutamine for safer administration .

Summary of Applications

Application AreaKey Findings
Cancer Therapy Targeting glutamine metabolism can inhibit tumor growth; ongoing clinical trials are exploring this approach.
Intestinal Microbiota Enhances microbial diversity and promotes beneficial bacteria when combined with probiotics.
Nutritional Support Functions as a conditionally essential nutrient; stability issues necessitate the use of dipeptides.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its specific role as a nitrogen carrier and its involvement in various metabolic pathways. Unlike L-glutamine, which is more prevalent in biological systems, this compound has specialized applications in research and industry due to its distinct chemical properties .

Biological Activity

D-Glutamine, a non-essential amino acid, plays a significant role in various biological processes, particularly in immune function, metabolism, and gut health. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Overview of this compound

This compound is one of the two isomers of glutamine, the other being L-glutamine, which is more commonly found in proteins. While both forms share some metabolic pathways, this compound has unique biological activities that contribute to cellular functions, particularly in immune cells and the gastrointestinal tract.

Biological Roles and Mechanisms

1. Immune Function

Research indicates that glutamine is crucial for the proliferation and function of lymphocytes, particularly T cells. Activation of T cells requires significant metabolic activity, which depends on glutamine uptake. Depletion of glutamine impairs T cell proliferation and cytokine production, highlighting its essential role in immune responses .

2. Gut Health

This compound has been shown to enhance intestinal permeability and reduce symptoms associated with conditions like irritable bowel syndrome (IBS). A randomized controlled trial demonstrated that glutamine supplementation significantly improved intestinal permeability and IBS symptoms compared to a placebo .

3. Muscle Recovery and Fatigue

In sports nutrition, this compound supplementation has been linked to improved recovery from exercise-induced fatigue. Studies have shown that it can enhance glycogen synthesis and support immune function post-exercise, potentially reducing the incidence of infections among athletes .

Research Findings

The following table summarizes key research findings related to this compound's biological activity:

StudyFocusFindings
Santos et al. (2019)Immune FunctionGlutamine enhances macrophage functionality post-exercise; critical for immune response during fatigue .
Randomized Trial (2018)Gut HealthGlutamine reduced IBS symptoms and normalized intestinal permeability; significant improvements in stool frequency and consistency .
Kingsbury et al. (2019)Sports NutritionGlutamine supplementation improved plasma levels but did not significantly affect glycogen resynthesis post-exercise .

Case Studies

Case Study 1: Immune Response in Athletes
A study involving elite athletes showed that chronic fatigue correlated with low plasma glutamine levels. Supplementation improved their immune response and reduced infection rates during intensive training periods .

Case Study 2: IBS Management
In a clinical trial involving IBS patients with intestinal hyperpermeability, those receiving oral glutamine supplements experienced a significant reduction in IBS-related symptoms over eight weeks compared to controls .

Safety and Dosage

This compound is generally considered safe for consumption in adults and infants when taken at recommended dosages (typically 20–30 grams per day). Studies have reported no significant adverse effects associated with its supplementation .

Properties

IUPAC Name

(2R)-2,5-diamino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046345
Record name D-Glutamine
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Glutamine
Source Human Metabolome Database (HMDB)
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CAS No.

5959-95-5
Record name D-Glutamine
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Record name Glutamine, D-
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Record name D-Glutamine
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Record name D-Glutamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-4-carbamoylbutanoic acid
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Record name D-GLUTAMINE
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Record name D-Glutamine
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URL http://www.hmdb.ca/metabolites/HMDB0003423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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